![molecular formula C16H18O2S B14657186 Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- CAS No. 38509-16-9](/img/structure/B14657186.png)
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- typically involves the reaction of 2,2-dimethoxy-1-phenylethanol with a thiol compound in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- can undergo oxidation reactions, where the thioether group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can convert the thioether group back to a thiol.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration, sulfonation, and halogenation can occur under appropriate conditions using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Applications De Recherche Scientifique
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The thioether group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Benzene, 1,2-dimethoxy-: This compound has two methoxy groups attached to the benzene ring and lacks the thioether group.
Benzene, (2,2-dimethoxyethyl)-: Similar to Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- but without the phenylethyl moiety.
Phenylacetaldehyde dimethyl acetal: Contains a phenyl group and a dimethyl acetal group but lacks the thioether linkage.
Uniqueness: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is unique due to the presence of the thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the thioether group.
Propriétés
Numéro CAS |
38509-16-9 |
|---|---|
Formule moléculaire |
C16H18O2S |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(2,2-dimethoxy-1-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-17-16(18-2)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clé InChI |
FHAXICXAUVCYQI-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C1=CC=CC=C1)SC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


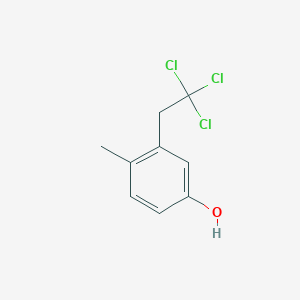
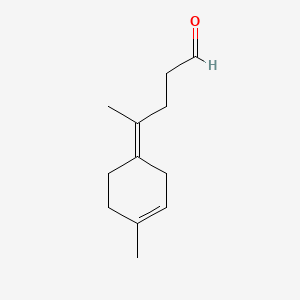

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
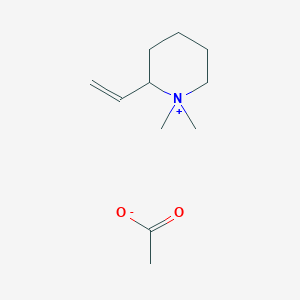


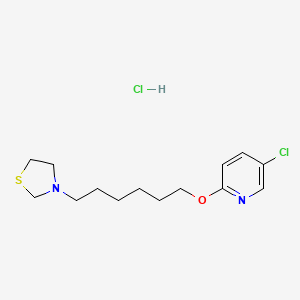
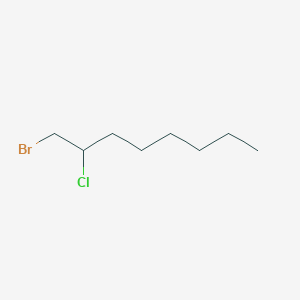
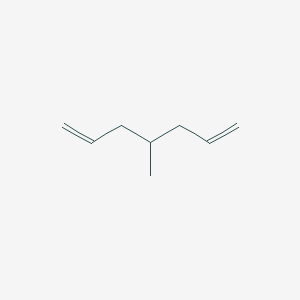
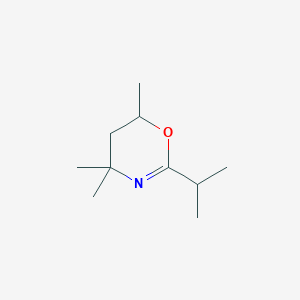

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
